N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied , but the specific reactions involving “N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide” are not detailed in the available sources.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been described , but the specific properties of “this compound” are not detailed in the available sources.Scientific Research Applications
Development of Quality Control Methods
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide, along with its derivatives, has shown promising anticonvulsant activity. Quality control methods, including identification, impurity determination, and quantitative analysis, have been developed for these compounds. These methods involve various analytical techniques such as IR, UV, and 1H NMR spectroscopy, and are crucial for the standardization of these substances for medicinal use (I. Sych et al., 2018).
Antibacterial Activity
Derivatives of this compound have been synthesized and evaluated for their antibacterial properties against common pathogens such as S. aureus and E. coli. These studies contribute to the understanding of the compound's potential in treating bacterial infections (Z. Rafiee Pour et al., 2019).
Hypoglycemic and Hypolipidemic Activities
Novel analogs containing the thiazolidinedione ring, structurally similar to this compound, have demonstrated significant hypoglycemic and hypolipidemic effects in type-2 diabetes models. This research highlights the potential therapeutic applications of these compounds in managing diabetes and related metabolic disorders (Sonali Mehendale-Munj et al., 2011).
Antiviral Agents Against Hepatitis B
Thiazolide derivatives, including those related to this compound, have been studied for their antiviral properties, particularly against hepatitis B virus replication. These findings offer insights into the development of new antiviral drugs based on thiazolide structures (A. Stachulski et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4S2/c24-19(15-8-4-5-9-17(15)27-14-6-2-1-3-7-14)22-20-21-16(12-29-20)18-10-13(11-28-18)23(25)26/h1-12H,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJAAYUQLJCVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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